N'-Benzyl-N,N-dimethylformamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPTIJLAHIMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250792 | |
| Record name | N,N-Dimethyl-N′-(phenylmethyl)methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27159-75-7 | |
| Record name | N,N-Dimethyl-N′-(phenylmethyl)methanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27159-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamidine, N'-benzyl-N-N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027159757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N′-(phenylmethyl)methanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Chemical Reactivity and Underlying Mechanistic Pathways
Hydrolytic Stability and Degradation Kinetics
The formamidine (B1211174) functional group is susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond to yield corresponding amines and formyl derivatives. The rate and mechanism of this degradation are significantly influenced by the reaction conditions, particularly the pH, and the nature of the substituents on the nitrogen atoms.
Analysis of pH-Dependent Reaction Profiles
The hydrolysis of formamidines can be catalyzed by both acids and bases. In acidic solutions, the reaction typically involves the protonation of one of the nitrogen atoms, which activates the formamidine carbon towards nucleophilic attack by a water molecule. For N,N'-diarylformamidines, the rate of hydrolysis in mineral acids has been shown to involve the nucleophilic attack of water on the hydrated amidinium ion. researchgate.net Conversely, in alkaline media, the hydrolysis of N'-aryl-N,N-dimethylformamidines proceeds via nucleophilic attack of a hydroxide (B78521) ion on the formamidine carbon. documentsdelivered.com
The hydrolysis of other related compounds, such as 4-nitrophenyl β-D-glucoside, also demonstrates distinct mechanisms at different pH values, including the formation of a conjugate acid in acidic regions and bimolecular concerted mechanisms under mildly basic conditions. chemrxiv.org Kinetic studies on the hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide have also been conducted to understand its stability in aqueous solutions. nih.gov
Table 1: pH-Dependence of Hydrolysis for Related Formamidines
| Compound | pH Range | Observed Kinetics | Reference |
| N,N'-Dimethylformamidine | 11.5 - 13.0 | Pseudo-first-order, dependent on [OH⁻] | researchgate.net |
| N,N'-Dimethylformamidine | > 13.5 | pH-independent | researchgate.net |
| N,N'-Diarylformamidines | Acidic | Nucleophilic attack by water on hydrated amidinium ion | researchgate.net |
| N'-Aryl-N,N-dimethylformamidines | Alkaline | Nucleophilic attack by OH⁻ | documentsdelivered.com |
This table presents data from analogous compounds to infer the likely behavior of N'-Benzyl-N,N-dimethylformamidine.
Impact of Substituent Effects on Hydrolytic Susceptibility
Substituents on the aryl ring of N'-aryl-N,N-dimethylformamidines play a crucial role in their hydrolytic stability. Electron-withdrawing groups on the aryl ring generally increase the susceptibility of the formamidine carbon to nucleophilic attack, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups tend to decrease the rate of hydrolysis. This is because electron-withdrawing groups decrease the electron density at the reaction center, making it more electrophilic.
Studies on the acid-promoted hydrolysis of 2-aryloxazolin-5-ones have shown a clear substituent effect at the para and meta positions of the benzene (B151609) ring, which correlates with Hammett constants. nih.gov Similarly, in the hydrolysis of N-acylimidazoles, aryl substitution in the leaving group has been shown to have kinetic and mechanistic effects. nih.gov For N,N'-diarylformamidines, those with electron-releasing aryl substituents hydrolyze in alkaline solutions at a rate that is nearly independent of the hydroxide ion concentration and the substituent's nature. In contrast, amidines with electron-withdrawing substituents undergo hydrolysis through two pathways: one independent of hydroxide ion concentration and another with a rate that is a nonlinear function of the hydroxide ion concentration. researchgate.net
In the case of this compound, the benzyl (B1604629) group is generally considered to be weakly electron-donating or neutral in its electronic effect. Therefore, its influence on the hydrolytic susceptibility is expected to be less pronounced compared to strongly electron-withdrawing or -donating groups directly conjugated with the formamidine nitrogen.
Tautomerism and Dynamic Isomerization Processes
The formamidine moiety can exhibit tautomerism, a form of constitutional isomerism where isomers can be interconverted by the migration of a proton. Additionally, hindered rotation around the carbon-nitrogen single and double bonds can lead to the existence of different conformational isomers.
In-depth Studies of Intramolecular Proton Transfer Phenomena
Intramolecular proton transfer is a key process in the tautomerism of formamidines. In N'-substituted formamidines, a proton can migrate between the two nitrogen atoms. For this compound, this would involve the transfer of a proton from the benzyl-substituted nitrogen to the dimethylamino-substituted nitrogen, leading to a tautomeric equilibrium.
Theoretical studies on the formamidine-formic acid complex have shown that proton transfer processes can occur, leading to the formation of a zwitterionic intermediate. researchgate.net While this is an intermolecular process, it highlights the capability of the formamidine nitrogen atoms to participate in proton exchange.
Elucidation of Conformational Landscapes and Interconversion Barriers
Rotation around the C-N bonds in formamidines can be restricted due to the partial double bond character of the C-N single bond and the presence of the C=N double bond. This can lead to the existence of different conformers, often referred to as E/Z isomers with respect to the C=N bond and syn/anti conformers with respect to the C-N single bond.
A study on N-benzhydrylformamides, which are structurally similar to N'-benzylformamidines, investigated the rotational barriers around the C-N bond of the formyl group using NMR spectroscopy and DFT calculations. The rotational barriers were found to be in the range of 20–23 kcal/mol. mdpi.com This suggests that the interconversion between different conformers of this compound would be slow at room temperature, potentially allowing for the observation of distinct isomers.
Table 2: Calculated Rotational Barriers for Related Formamides
| Compound | Method | Rotational Barrier (ΔG≠) | Reference |
| N-Benzhydryl-N-methylformamide | DFT (M06-2X/6-311+G) | ~20-23 kcal/mol | mdpi.com |
| N-Benzhydrylformamide | DFT (M06-2X/6-311+G) | ~20-23 kcal/mol | mdpi.com |
| o-Halogen-substituted N-benzhydrylformamides | DFT (M06-2X/6-311+G*) | ~20-23 kcal/mol | mdpi.com |
This table presents data from analogous compounds to infer the likely conformational dynamics of this compound.
Characterization of Nucleophilic and Electrophilic Reactivity
The formamidine functional group possesses both nucleophilic and electrophilic character. The lone pair of electrons on the sp2-hybridized nitrogen atom can act as a nucleophile, while the formamidine carbon atom can be susceptible to nucleophilic attack.
N,N-Dimethylformamide (DMF), a related compound, is known to act as a nucleophile in various reactions. For instance, it can participate in the amination of poly(vinylbenzyl chloride). researchgate.netacs.org It can also serve as a source of a dimethylamino group in the synthesis of other compounds. nih.gov This suggests that the N,N-dimethylamino group in this compound can exhibit nucleophilic properties.
The formamidine carbon, being part of a C=N double bond, is electrophilic and can react with nucleophiles. This is exemplified by the hydrolysis reactions discussed earlier, where water or hydroxide ions act as nucleophiles. The reactivity of the formamidine carbon can be further enhanced by protonation or by the presence of electron-withdrawing groups.
Furthermore, the benzyl group can also influence the reactivity. The benzylic protons can be susceptible to deprotonation under strongly basic conditions, leading to the formation of a carbanion that can then react with electrophiles. A study on the lithiation of N-benzylpyrene-1-carboxamide, a related amide, showed that the reaction outcome is dependent on the electrophile used, with substitution occurring at either the benzylic position or the pyrene (B120774) nucleus. nih.gov This indicates that the benzyl group in this compound could also be a site for functionalization.
Reactivity Assessments at the Amidine Carbon Center
The amidine carbon in this compound is a key site for chemical reactions. Its reactivity is influenced by the resonance delocalization of the lone pair of electrons from the dimethylamino group across the N-C-N system. This resonance increases the electron density on the imine nitrogen and influences the electrophilicity of the amidine carbon.
While specific experimental studies on the reactivity of the amidine carbon of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of N,N,N'-trisubstituted amidines. The amidine carbon can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the reacting species.
Nucleophilic Attack: The amidine carbon is susceptible to attack by strong nucleophiles. For instance, hydrolysis of amidines, which involves the nucleophilic attack of water, is a common reaction. Studies on the hydrolysis of the simpler N,N'-dimethylformamidine have shown that it is relatively stable in acidic solutions but undergoes hydrolysis in alkaline media. researchgate.net The rate of hydrolysis is dependent on the pH of the solution. researchgate.net For this compound, the presence of the benzyl group may influence the rate of hydrolysis compared to its simpler analogue.
Electrophilic Attack: The amidine functional group can also participate in reactions with electrophiles. The initial site of attack is typically one of the nitrogen atoms, which are more nucleophilic than the carbon. However, reactions that proceed through a Vilsmeier-type intermediate, formed by the reaction of N,N-dimethylformamide (a related compound) with an activating agent, highlight the potential for the carbon to be involved in electrophilic reactions. In such intermediates, the carbon atom becomes highly electrophilic. nih.gov
A study on the reaction of various amidines with electron-deficient systems like 1,2,3-triazines and 1,2,3,5-tetrazines revealed that the reaction is initiated by a nucleophilic attack of the electron-rich amidine nitrogen on the electron-deficient carbon of the heterocycle. acs.org This study underscores the nucleophilic character of the amidine nitrogen atoms. The electronic nature of the substituents on the amidine plays a significant role, with electron-donating groups on the aryl ring of benzamidines increasing the reaction rate. acs.org This suggests that the electronic properties of the benzyl group in this compound will similarly influence its reactivity.
Further research is required to delineate the specific reaction pathways and kinetics of this compound with a broader range of nucleophiles and electrophiles to fully characterize the reactivity of its amidine carbon center.
Determination of Basicity and Protonation Equilibria
The basicity of this compound is a fundamental property that governs its behavior in chemical reactions, particularly those involving acid-base catalysis or proton transfer steps. The molecule possesses two nitrogen atoms that can potentially be protonated: the sp²-hybridized imine nitrogen and the sp²-hybridized dimethylamino nitrogen.
The gas-phase basicity of this compound has been experimentally determined.
| Parameter | Value | Reference |
|---|---|---|
| Gas-Phase Basicity | 981.1 kJ/mol | NIST WebBook researchgate.net |
This value indicates that in the absence of a solvent, this compound is a strong base. The site of protonation in the gas phase is predicted to be the imine nitrogen, as the resulting amidinium ion is stabilized by resonance, delocalizing the positive charge over both nitrogen atoms and the central carbon atom.
The protonation equilibria in solution will involve the following equation:
C₆H₅CH₂N=CHN(CH₃)₂ + H⁺ ⇌ [C₆H₅CH₂NH=CHN(CH₃)₂]⁺
The equilibrium will lie far to the right in the presence of a sufficiently strong acid. The structure of the resulting protonated species, the N'-benzyl-N,N-dimethylformamidinium ion, is stabilized by resonance, which contributes to the strong basicity of the parent amidine.
| Species | Predicted Protonation Site | Reasoning |
|---|---|---|
| This compound | Imine Nitrogen | Resonance stabilization of the resulting amidinium cation. |
Further experimental studies are necessary to determine the precise pKa value of this compound in various solvents and to fully characterize its protonation equilibria under different conditions.
Applications of N Benzyl N,n Dimethylformamidine in Organic Synthesis As a Reagent or Catalyst
Role as an Organocatalyst in Carbon-Carbon Bond Forming Reactions
While specific examples detailing the use of N'-Benzyl-N,N-dimethylformamidine as an organocatalyst are not extensively documented in dedicated studies, the broader class of formamidines has been recognized for its catalytic activity in various carbon-carbon bond-forming reactions. The basicity of the formamidine (B1211174) nitrogen can be harnessed to deprotonate carbon acids, generating nucleophiles for subsequent reactions.
Formamidines can catalyze cycloaddition reactions by acting as a base to generate reactive intermediates. For instance, in Diels-Alder reactions, a basic catalyst can facilitate the formation of the diene or activate the dienophile. While direct reports on this compound are limited, related formamidine structures have been employed in such catalytic cycles. The general mechanism involves the deprotonation of a pro-nucleophile, which then participates in the cycloaddition.
Condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, which rely on the formation of enolates, can also be facilitated by basic catalysts like formamidines. wikipedia.orgresearchgate.net The catalytic cycle would involve the deprotonation of an active methylene (B1212753) compound by this compound, followed by the nucleophilic attack of the resulting carbanion on a carbonyl compound. The catalyst is then regenerated upon protonation of the resulting alkoxide and subsequent elimination.
The development of chiral formamidines has been a significant area of research in asymmetric catalysis. nih.govacs.org By incorporating a chiral scaffold into the formamidine structure, it is possible to induce stereoselectivity in various reactions. Although this compound is itself achiral, understanding the principles of chiral formamidine catalysis provides a basis for the potential design of chiral derivatives of this compound for stereoselective transformations. For instance, a chiral version of this compound could potentially be used to catalyze asymmetric aldol reactions or Michael additions, directing the approach of the nucleophile to one face of the electrophile.
Utility as a Nitrogen Source or Activating Agent in Synthetic Schemes
The formamidine moiety is a versatile functional group that can serve as a source of nitrogen or as an activating group for other functionalities in a molecule.
This compound can be used as a reagent for the introduction of a substituted amidine group onto a substrate. This is particularly useful in the synthesis of compounds where the amidine functionality is a key structural motif. The reaction typically involves the displacement of the dimethylamino group by a primary amine, a process known as transamination. This reactivity is analogous to that of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which reacts with amines to form formamidines. scispace.com
The table below illustrates the general transformation of a primary amine to an N'-substituted-N''-benzylformamidine using a reagent like this compound.
Table 1: General Amidination Reaction
| Reactant 1 | Reactant 2 | Product |
| Primary Amine (R-NH₂) | This compound | N'-Alkyl-N''-benzylformamidine |
This type of transformation is valuable in medicinal chemistry, as the formamidine group is a common pharmacophore.
Formamidines are important building blocks for the synthesis of a wide variety of nitrogen-containing heterocycles. rsc.orgnih.govresearchgate.net They can provide one or more nitrogen atoms and a carbon atom to the heterocyclic ring being formed. This compound, by virtue of its structure, can be a precursor for the synthesis of various heterocyclic systems such as pyrimidines, triazines, and imidazoles.
For example, in the synthesis of pyrimidines, a common strategy involves the condensation of a 1,3-dicarbonyl compound with a formamidine derivative. In this context, this compound could react with a suitable diketone or its equivalent to furnish a benzyl-substituted pyrimidine (B1678525). Research has shown the successful synthesis of various pyrimidine derivatives through multi-component cascade reactions involving amidine hydrochlorides. rsc.org
The following table provides a conceptual overview of the synthesis of a substituted pyrimidine using a formamidine derivative.
Table 2: Conceptual Synthesis of a Substituted Pyrimidine
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| 1,3-Dicarbonyl Compound | This compound | Benzyl-substituted Pyrimidine |
The benzyl (B1604629) group can be a useful handle for further synthetic modifications or can be an integral part of the final target molecule's structure.
Engagement in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net Formamidines and their derivatives are known to participate in various MCRs. mdpi.com
This compound possesses multiple reactive sites that could be exploited in the design of novel MCRs. For instance, it could act as the nitrogen-containing component in Ugi or Passerini-type reactions, or in the synthesis of complex heterocyclic scaffolds. A one-pot, three-component reaction of an aniline (B41778) derivative, cyanamide (B42294), and triethyl orthoformate has been shown to produce N'-aryl-N-cyanoformamidines, which are key precursors for various pesticides. researchgate.net This highlights the potential for N'-benzylamine to be used in similar MCRs to generate N'-benzyl-N-cyanoformamidines.
The versatility of this compound makes it a valuable tool in the arsenal (B13267) of synthetic organic chemists. Its ability to act as a catalyst, a nitrogen source, and a building block for heterocyclic and multicomponent synthesis underscores its potential for the efficient construction of complex and biologically relevant molecules. Further research into the specific applications and catalytic activity of this compound is warranted to fully exploit its synthetic potential.
Despite a comprehensive series of targeted searches, no specific, detailed research findings, including data tables, could be located in the public domain regarding the use of the chemical compound this compound in the design and execution of cascade reactions for complex molecule assembly or for the strategic synthesis of diversely substituted scaffolds.
The performed searches, which included various combinations of keywords such as "cascade reactions," "domino reactions," "multi-component reactions," "heterocyclic synthesis," "annulation reactions," and "synthesis of privileged scaffolds," did not yield any publications or data that specifically implicate this compound as a key reagent or catalyst in these applications.
While the searches returned general information on related compounds such as N,N-dimethylformamide (DMF) and its role in organic synthesis, as well as general methodologies for the synthesis of various molecular scaffolds, a direct link to the specified applications of this compound could not be established. Further attempts to uncover this information by searching for the synthesis of the compound itself and for review articles on related formamidine derivatives were also unsuccessful in providing the necessary details to fulfill the user's request.
Therefore, this report cannot provide the requested article content on the applications of this compound in the specified areas of organic synthesis due to the absence of relevant scientific literature in the searched databases.
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N'-Benzyl-N,N-dimethylformamidine, offering detailed information about the connectivity of atoms and the molecule's dynamic processes.
Proton (¹H) NMR spectroscopy is particularly sensitive to the electronic environment of hydrogen atoms within a molecule. In this compound, the chemical shifts and coupling patterns of the protons provide a fingerprint of its structure. The molecule possesses distinct sets of protons: those on the benzyl (B1604629) group (aromatic and methylene) and the two methyl groups attached to the nitrogen atom.
A key structural aspect of formamidines is the potential for tautomerism and restricted rotation around the C-N single and C=N double bonds. While specific studies on the tautomerism of this compound are not extensively detailed in the literature, the principles can be inferred from the behavior of similar amide and formamidine (B1211174) systems. scielo.br The presence of a chiral center, for instance, can render methylene (B1212753) protons diastereotopic, leading to distinct signals and geminal coupling, a phenomenon observed in related N-benzyl derivatives. researchgate.net The formamidine proton (-N=CH-N-) would be expected to appear as a singlet in the downfield region of the spectrum. The benzylic methylene protons (CH₂) and the dimethylamino protons (N(CH₃)₂) would also present characteristic signals. Temperature-dependent NMR studies would be invaluable in probing the dynamics of rotation around the C-N bonds, as coalescence of the N,N-dimethyl signals at higher temperatures would indicate rapid rotation on the NMR timescale.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on analogous structures. Actual experimental values may vary.
| Proton Type | Predicted δ (ppm) | Multiplicity | Notes |
| N(CH₃)₂ | ~2.9 - 3.1 | Singlet (or two singlets) | May appear as a single sharp singlet or two distinct singlets at low temperature if C-N bond rotation is slow. |
| C₆H₅-CH ₂ | ~4.4 - 4.6 | Singlet or Doublet | Expected to be a singlet. Could be a doublet if coupled to an NH proton in a tautomeric form. |
| C₆H₅ -CH₂ | ~7.2 - 7.4 | Multiplet | Aromatic protons of the benzyl group. |
| -N=CH -N- | ~7.8 - 8.2 | Singlet | The formamidine proton, expected to be in the downfield region. |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space connectivity of atoms. For a molecule like this compound, several 2D NMR experiments would provide definitive structural proof.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key correlation would be expected between the benzylic methylene protons and the aromatic protons of the phenyl ring, although this is often weak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signals for the N-methyl groups, the benzylic methylene carbon, and the carbons of the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, correlations from the N-methyl protons to the formamidine carbon (-N=CH-C -) and from the benzylic methylene protons to the formamidine carbon would confirm the core structure.
These techniques, used in concert, would provide a detailed and unambiguous picture of the molecule's covalent framework and help in understanding its preferred conformation in solution. scielo.br
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | Aromatic protons with each other | Confirms the spin system of the phenyl ring. |
| HSQC | ¹H - ¹³C (one bond) | N-CH₃ protons to N-CH₃ carbon; C₆H₅-CH₂ protons to C₆H₅-CH₂ carbon | Assigns carbon signals for protonated carbons. |
| HMBC | ¹H - ¹³C (multiple bonds) | N-CH₃ protons to formamidine carbon; C₆H₅-CH₂ protons to formamidine carbon and aromatic carbons | Establishes connectivity across the entire molecule, including quaternary carbons. |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by vibrations of the C=N (imidine) and C-N bonds, as well as vibrations associated with the aromatic ring and alkyl groups.
The most diagnostic absorption would be the C=N stretching vibration, which is expected to appear in the region of 1690-1640 cm⁻¹. The exact position of this band is sensitive to substitution and conjugation. The spectrum would also show C-N stretching vibrations, typically in the 1350-1000 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. ias.ac.in
Although this compound is a tertiary amine and lacks N-H bonds, it can act as a hydrogen bond acceptor at the nitrogen atoms. nih.gov In protic solvents or in the presence of hydrogen bond donors, shifts in the C=N and C-N stretching frequencies may be observed, indicating intermolecular interactions. Computational studies on related molecules like N,N-dimethylformamide have shown that environmental factors significantly influence vibrational frequencies. bsu.by
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=N Stretch (Imine/Amidine) | 1690 - 1640 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1000 | Medium |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Reaction Progress Monitoring
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, and through analysis of its fragmentation patterns, offers valuable clues about its structure. In an electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak would be expected.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways common to amines and benzyl compounds. miamioh.eduthieme-connect.de
Benzylic Cleavage: One of the most common and favorable fragmentation pathways would be the cleavage of the bond between the benzyl group and the nitrogen atom. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. thieme-connect.de
Alpha-Cleavage: Cleavage of the C-C bond alpha to a nitrogen atom is a common fragmentation pathway for amines. miamioh.edumdpi.com For this compound, this could involve the loss of a methyl radical from the dimethylamino group or fragmentation within the formamidine core.
Loss of Dimethylamine (B145610): Another plausible fragmentation would be the cleavage of the formamidine C-N bond, leading to the loss of a neutral dimethylamine molecule ((CH₃)₂NH) and the formation of a benzyl-containing fragment ion.
These fragmentation patterns provide a structural fingerprint that can be used to identify the compound and to monitor its formation or consumption in chemical reactions.
Table 4: Plausible Mass Spectrometry Fragments for this compound (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |
| 162 | [C₁₀H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 147 | [C₉H₁₁N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 91 | [C₇H₇]⁺ | Benzyl cation (Benzylic cleavage) |
| 71 | [C₃H₇N₂]⁺ | [M - C₇H₇]⁺ |
| 44 | [C₂H₆N]⁺ | Dimethylaminomethylidene cation |
Computational Chemistry and Molecular Modeling for Mechanistic Understanding
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While specific DFT studies on N'-Benzyl-N,N-dimethylformamidine are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its electronic properties and reactivity.
DFT calculations would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity of a molecule. A smaller gap generally indicates higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, providing clues about its sites for electrophilic and nucleophilic attack. For instance, in related formamidine-containing compounds, the nitrogen atoms are typically electron-rich, making them susceptible to electrophilic attack.
A hypothetical DFT analysis of this compound would likely reveal the nitrogen atoms of the formamidine (B1211174) group as nucleophilic centers, while the benzyl (B1604629) group could participate in various interactions.
Table 1: Predicted Electronic Properties from Hypothetical DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | - | Indicates the ability to donate electrons. |
| LUMO Energy | - | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential | Negative potential around nitrogen atoms | Predicts sites for electrophilic attack. |
Note: The table represents the types of data that would be generated from DFT calculations, not actual reported values.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The conformational flexibility of this compound is another key aspect that governs its interactions and properties. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time.
MD simulations model the movement of atoms and molecules based on classical mechanics. By simulating the molecule in a solvent, such as water or an organic solvent, at a specific temperature and pressure, one can observe the different conformations it can adopt and the transitions between them. This is particularly important for a molecule like this compound, which has several rotatable bonds, including the C-N bonds and the bond connecting the benzyl group to the formamidine moiety.
The simulation would likely show a dynamic equilibrium between different conformers. Analysis of the simulation trajectory can provide information on the most populated conformational states and the energy barriers for rotation around specific bonds. This understanding is crucial for comprehending how the molecule might interact with other molecules, such as receptors or enzymes, in a biological context.
Elucidation of Mechanistic Pathways through Transition State Calculations
Understanding the reaction mechanisms involving this compound is fundamental to predicting its chemical transformations. Transition state (TS) calculations, often performed using DFT, are instrumental in elucidating these pathways.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate.
For this compound, TS calculations could be used to investigate various reactions, such as its hydrolysis, its role as a catalyst, or its participation in cyclization reactions. The calculations would involve mapping the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products, and characterizing the geometry and energy of the transition state.
For example, in the hydrolysis of a formamidine, TS calculations would model the approach of a water molecule, the breaking of the C=N bond, and the formation of new C-O and N-H bonds. The calculated activation energy would provide a quantitative measure of how readily this reaction occurs.
While specific transition state calculations for reactions involving this compound are not found in the reviewed literature, the methodology is well-established and has been applied to a wide range of organic reactions, providing deep mechanistic insights.
Emerging Research Frontiers and Future Trajectories in N Benzyl N,n Dimethylformamidine Chemistry
Potential Applications in Advanced Materials Science and Polymer Chemistry
The inherent reactivity of the formamidine (B1211174) group and the functionalities that can be introduced via the benzyl (B1604629) moiety make N'-Benzyl-N,N-dimethylformamidine a compelling building block in materials science. Research into related structures, such as the reaction of N,N-dimethylformamide (DMF) with polymers containing benzyl chloride groups, provides a strong indication of this potential.
Studies have shown that DMF can react with poly(vinylbenzyl chloride) to form ion-complexing ligands. acs.orgacs.org This reaction, which involves the amination of the polymer, suggests that this compound could be employed to modify polymer surfaces, introducing specific functionalities for applications such as ion exchange resins or for the capture of metal ions. The reaction of DMF with chloromethylated polystyrene has also been investigated to create functional resins. researchgate.net Under certain conditions, such as in the presence of microwaves, DMF can react with chloromethyl groups to form -C=N- bonds, creating active sites in the resin. researchgate.net
The benzyl group in this compound offers a handle for further functionalization, allowing for the tuning of the electronic and steric properties of the resulting materials. This could lead to the development of advanced polymers with tailored properties for applications in electronics, separations, and catalysis.
Table 1: Polymer Modification with N,N-Dimethylformamide (DMF)
| Polymer Backbone | Reactant | Reaction Conditions | Resulting Functionality | Potential Application | Reference |
| Poly(vinylbenzyl chloride) | DMF | Reflux | Ion-complexing ligands | Ion exchange, Metal capture | acs.orgacs.org |
| Chloromethylated polystyrene | DMF | Microwave | -C=N- bonds | Functional resins | researchgate.net |
Innovation in the Design and Development of Novel Catalytic Systems
The formamidine structure is a well-established ligand in coordination chemistry and catalysis. The nitrogen atoms can coordinate to a wide range of metal centers, influencing their catalytic activity and selectivity. This compound offers a platform for the design of novel ligands for various catalytic transformations.
Research has demonstrated the use of N,N-dimethylformamide as a reactant and solvent in the synthesis of tertiary amines from alcohols catalyzed by molybdenum oxides. researchgate.net Furthermore, DMF plays a role in the formation of palladium nanoparticles for Suzuki-Miyaura cross-coupling reactions. tubitak.gov.tr These examples highlight the potential for amidine-containing compounds to participate in and influence catalytic cycles.
The development of novel benzimidazolium salts, which share structural similarities with protonated formamidines, has led to efficient catalytic systems for cross-coupling reactions. tubitak.gov.tr This suggests that this compound and its derivatives could be precursors to N-heterocyclic carbene (NHC) ligands or could act as organocatalysts themselves. The synthesis of novel basic catalysts, such as nano-2-(dimethylamino)-N-(silica-n-propyl)-N,N-dimethylethanaminium chloride, for multicomponent reactions further underscores the potential for developing new catalytic systems based on related amine structures. rsc.org
Table 2: Catalytic Applications Involving N,N-Dimethylformamide (DMF)
| Catalytic Transformation | Catalyst System | Role of DMF | Product | Reference |
| N,N-dimethylamination of alcohols | Molybdenum oxides | Reactant | Tertiary amines | researchgate.net |
| Suzuki-Miyaura cross-coupling | Pd(OAc)₂/K₂CO₃ | Solvent/Reactant for nanoparticle formation | Biaryls | tubitak.gov.tr |
| α-Alkylation of amides | Ru(II)-NC complexes | Reactant | α-alkylated amides | researchgate.net |
| Synthesis of pyrido[2,3-d:6,5-d']dipyrimidines | Nano-basic catalyst | Solvent-free | Heterocyclic compounds | rsc.org |
Exploration of Bio-Inspired and Biomimetic Synthetic Pathways
The N-benzyl moiety is a common structural motif in a variety of biologically active compounds. This opens up possibilities for utilizing this compound in the synthesis of molecules with potential pharmaceutical applications. While direct bio-inspired syntheses of this specific formamidine are not yet widely reported, research on related N-benzyl derivatives provides a roadmap for future exploration.
For instance, novel N-benzyl piperidine (B6355638) derivatives have been designed and synthesized as potential inhibitors for enzymes implicated in Alzheimer's disease. nih.gov The synthesis of these compounds often involves the introduction of the N-benzyl group to a nitrogen-containing heterocycle. Similarly, derivatives of the natural product bergenin (B1666849) have been synthesized with various alkyl and benzyl groups to explore their immunosuppressive effects. nih.gov
These studies highlight the importance of the N-benzyl group in modulating biological activity. The formamidine group in this compound could serve as a bioisostere for other functional groups, such as amides or ureas, which are prevalent in bioactive molecules. The synthesis of N-benzyl-N'-acylureas demonstrates the chemical accessibility of such structures. figshare.com Future research could focus on incorporating the this compound scaffold into known pharmacophores to create novel therapeutic agents. The synthesis of optically active nicardipine, which contains an N-benzyl-N-methylamino group, further illustrates the relevance of this structural unit in drug design. nih.gov
Comprehensive Assessment of Sustainable Synthesis and Environmental Implications
As with any chemical compound, the development of sustainable and environmentally benign synthetic routes for this compound is of paramount importance. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, should guide future synthetic strategies.
Applying these principles to the synthesis of this compound could involve exploring alternative, less toxic solvents, developing catalytic methods that minimize waste, and investigating one-pot procedures to reduce the number of synthetic steps and purification processes. A comprehensive life-cycle assessment of any proposed synthetic route will be crucial to fully understand its environmental footprint.
Table 3: Comparison of Environmental Metrics for Industrial vs. Sustainable Synthesis of Dimethindene
| Metric | Industrial Synthesis (using VOCs) | Sustainable Synthesis (using 2-MeTHF or CPME) | Reference |
| Overall Yield | 10% | 21-22% | researchgate.net |
| E-Factor | 24.1 - 54.9 | 12.2 - 22.1 | researchgate.net |
| Solvents | Toluene, Diethyl ether | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether | researchgate.net |
Q & A
Q. What are the optimized synthetic methodologies for N'-Benzyl-N,N-dimethylformamidine in academic research?
The compound is synthesized via condensation of benzylamine derivatives with dimethylformamide dimethyl acetal under controlled conditions. Alternative routes include alkylation of dimethylamine with benzyl halides using bases like K₂CO₃. For analogous N'-benzyl-N,N-dimethylurea derivatives, lithiation strategies (e.g., t-BuLi in THF at −78°C) followed by electrophilic quenching yield substituted products (85–92% efficiency) . Key parameters to optimize:
- Solvent polarity (THF preferred for lithiation)
- Stoichiometry of lithiating agents (2–3 equiv. t-BuLi)
- Temperature control (−78°C to 0°C for site-selective reactions)
Q. How is the structural integrity of this compound validated experimentally?
Critical spectroscopic benchmarks include:
- ¹H NMR : Benzyl aromatic protons (δ 7.2–7.4 ppm, multiplet); dimethylamino protons (δ 2.8–3.1 ppm, singlet)
- ¹³C NMR : Imine carbon (C=N, δ 160–165 ppm); N-CH₃ groups (δ 38–42 ppm)
- Mass Spectrometry : Molecular ion peak at m/z 161.1 ([M+H]⁺, C₁₀H₁₃N₂)
Comparative DFT calculations (B3LYP/6-31G(d)) for related formamidines show <2% deviation in bond-length predictions, aiding structural validation .
Advanced Research Questions
Q. How do substituents influence lithiation site selectivity in this compound derivatives?
Substituent effects were systematically studied in urea analogs (Table 1):
| Substrate | Conditions | Lithiation Site | Yield (%) |
|---|---|---|---|
| N'-Benzyl derivative | t-BuLi, THF, −78°C | Benzyl ortho | 85–92 |
| 4-MeO-Benzyl analog | LDA, THF, 0°C | Methoxy para | 78 |
| 3-NO₂-Benzyl derivative | n-BuLi, Et₂O, −40°C | Nitro para | 67 |
Key findings:
Q. What computational protocols best predict the tautomeric behavior of this compound in biological systems?
A three-step workflow is recommended:
Conformational Search : MMFF94 force field to identify low-energy tautomers.
DFT Optimization : B3LYP/6-31G(d) for geometry refinement (ΔE < 1 kcal/mol between tautomers).
pKa Prediction : COSMO-RS model in water/DMSO mixtures.
Studies on chlorphenamidine (a formamidine insecticide) show tautomerism alters bioactivity by 40% via pKa shifts (±0.5 units) .
Q. How do solvent systems affect the reaction kinetics of this compound in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, with Pd(0)/XPhos catalytic systems achieving TON >500. Kinetic monitoring via HPLC (λ = 254 nm) reveals:
Q. What factors explain contradictions in reported biological activities of formamidine derivatives?
Discrepancies arise from:
- Test Organism Variability : Mite species (e.g., Tetranychus urticae vs. Panonychus citri) show 3-fold differences in LC₅₀ values.
- Formulation Effects : Carrier solvents (e.g., acetone vs. DMSO) alter membrane permeability by 50–300% .
Standardization strategies: - Use OECD Guideline 226 for arthropod toxicity assays.
- Include amitraz as a positive control in bioactivity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
